molecular formula C11H9N3S B2483364 5-Phenyl-3-prop-2-ynylthio-1H-1,2,4-triazole CAS No. 66894-07-3

5-Phenyl-3-prop-2-ynylthio-1H-1,2,4-triazole

Cat. No.: B2483364
CAS No.: 66894-07-3
M. Wt: 215.27
InChI Key: BOAHUXKIPLRPJN-UHFFFAOYSA-N
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Description

5-Phenyl-3-prop-2-ynylthio-1H-1,2,4-triazole is a chemical compound with the molecular formula C11H9N3S and a molecular weight of 215.27 g/mol . This compound belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-3-prop-2-ynylthio-1H-1,2,4-triazole typically involves the reaction of phenylhydrazine with propargyl bromide, followed by cyclization with thiourea . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-3-prop-2-ynylthio-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

5-Phenyl-3-prop-2-ynylthio-1H-1,2,4-triazole has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Phenyl-3-prop-2-ynylthio-1H-1,2,4-triazole is unique due to its prop-2-ynylthio group, which imparts distinct chemical reactivity and biological activity compared to other triazole derivatives

Properties

IUPAC Name

5-phenyl-3-prop-2-ynylsulfanyl-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3S/c1-2-8-15-11-12-10(13-14-11)9-6-4-3-5-7-9/h1,3-7H,8H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOAHUXKIPLRPJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCSC1=NNC(=N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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